molecular formula C15H20 B14683999 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene CAS No. 33446-30-9

1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene

Cat. No.: B14683999
CAS No.: 33446-30-9
M. Wt: 200.32 g/mol
InChI Key: ATHANBLXCHRFDY-UHFFFAOYSA-N
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Description

. It is a natural product that plays a role in the biosynthesis of other natural compounds and has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific enzymes . This biosynthetic pathway is significant in the production of sesquiterpenes in nature.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils, followed by purification processes. Advanced techniques like gas chromatography and mass spectrometry are used to isolate and identify the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens and acids are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which have various applications in different industries .

Scientific Research Applications

1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. Its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

  • α-Bisabolene
  • γ-Bisabolene
  • Bisabolane

Comparison: 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene (β-Bisabolene) is unique due to its specific double bond configuration and its distinct biological activities. Compared to α-Bisabolene and γ-Bisabolene, β-Bisabolene has a different arrangement of double bonds, which influences its chemical reactivity and biological properties .

Properties

CAS No.

33446-30-9

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

1-methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene

InChI

InChI=1S/C15H20/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h7-11H,1,5-6H2,2-4H3

InChI Key

ATHANBLXCHRFDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCCC(=C)C)C

Origin of Product

United States

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